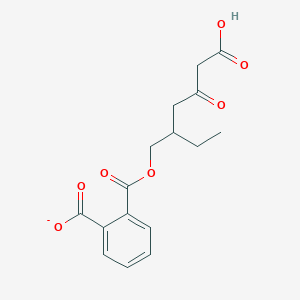
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate is a chemical compound with the molecular formula C16H18O7. . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate involves several steps. One common method includes the esterification of phthalic anhydride with 5-carboxy-2-ethyl-4-oxopentanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and as a standard in proteomics research.
Mechanism of Action
The mechanism of action of 2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor, affecting enzymatic activity. The compound’s ester functional group allows it to participate in hydrolysis reactions, releasing the active carboxylic acid moiety, which can then interact with target proteins or enzymes .
Comparison with Similar Compounds
2-(((5-Carboxy-2-ethyl-4-oxopentyl)oxy)carbonyl)benzoate can be compared with other similar compounds such as:
Phthalic acid esters: These compounds share a similar ester functional group and are used in similar applications.
Benzoic acid derivatives: These compounds have a similar aromatic structure and are used in various chemical and biological applications.
Carboxylic acid esters: These compounds have similar reactivity and are used in organic synthesis and industrial applications.
Properties
Molecular Formula |
C16H17O7- |
|---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
2-(5-carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoate |
InChI |
InChI=1S/C16H18O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)(H,20,21)/p-1 |
InChI Key |
SWWCOKPGMIEQMA-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















